molecular formula C41H78O19P3  · 3Na B1153111 PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Cat. No.: B1153111
M. Wt: 1036.9
InChI Key: STJBVCQNLFXTFJ-OXJUOGSOSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns PtdIns-(4,5)-P2 (1,2-dipalmitoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound. The natural compound is the product of PtdIns-4-phosphate 5-kinase acting on PtdIns-(4)-P1. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Scientific Research Applications

Synthesis and Biological Evaluation

PtdIns-(4,5)-P2 has been synthesized and used to create affinity matrices for protein binding studies. Analogs of PtdIns-(4,5)-P2 were immobilized onto solid supports, facilitating the identification of proteins that specifically bind to phosphatidic acid and PtdIns-(4,5)-P2. This has implications for understanding protein-lipid interactions in biological systems (Lim et al., 2002).

Role in Stress Response in Plants

Research indicates that Arabidopsis plants synthesize PtdIns-(4,5)-P2 rapidly in response to environmental stressors like salt and osmotic stress. This synthesis is part of a signaling pathway distinct from the canonical IP3 signaling pathway, demonstrating PtdIns-(4,5)-P2's role in plant stress responses (Dewald et al., 2001).

Insights into Cellular Signaling and Membrane Dynamics

Studies on PtdIns-(4,5)-P2 have revealed its critical role in regulating cellular processes such as cytoskeleton organization, vesicular trafficking, and platelet activation. It acts both as a substrate for lipid kinases and phosphatases and as a direct interactor with proteins (Toker, 1998).

Influence on Endocytosis and Membrane Trafficking

Research has shown that PtdIns-(4,5)-P2 is involved in multiple steps of the endocytic cycle. Alterations in PtdIns-(4,5)-P2 levels impact the internalization and recycling of transferrin, suggesting its crucial role in endocytic trafficking (Kim et al., 2006).

Phosphoinositide Signaling Beyond the Plasma Membrane

Emerging research highlights the presence of PtdIns-(4,5)-P2 in various intracellular compartments like the nucleus, endosomes, and lysosomes. Its roles in these locations are increasingly recognized, particularly in endolysosomal trafficking and autophagic membrane trafficking (Tan et al., 2015).

Properties

Molecular Formula

C41H78O19P3 · 3Na

Molecular Weight

1036.9

InChI

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54

InChI Key

STJBVCQNLFXTFJ-OXJUOGSOSA-K

SMILES

O=C(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+]

Synonyms

DPPI-4,5-P2; Phosphatidylinositol-4,5-diphosphate C-16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

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